3-Cyclohexyl-4-methylthiophene-2-carbaldehyde
Description
Structural Significance in Heterocyclic Chemistry
The compound’s core structure features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2-position with an aldehyde group, the 3-position with a cyclohexyl group, and the 4-position with a methyl group. This arrangement creates distinct electronic and steric effects:
- Aldehyde functionality : The electron-withdrawing aldehyde group at the 2-position polarizes the thiophene ring, enhancing reactivity toward nucleophilic attacks and facilitating participation in condensation reactions.
- Cyclohexyl substituent : The bulky cyclohexyl group at the 3-position introduces steric hindrance, influencing regioselectivity in subsequent reactions and modulating solubility in nonpolar solvents.
- Methyl group : The methyl substituent at the 4-position provides electron-donating effects, stabilizing the aromatic system while minimally affecting steric bulk.
This combination of substituents makes the compound a versatile scaffold for synthesizing functionalized thiophenes, which are pivotal in conductive polymers and bioactive molecules.
Properties
CAS No. |
897656-30-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-cyclohexyl-4-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H16OS/c1-9-8-14-11(7-13)12(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
MHNKJNBIAQCZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C2CCCCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .
Industrial Production Methods: In an industrial setting, the production of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Cyclohexyl-4-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-cyclohexyl-4-methylthiophene-2-carbaldehyde and related compounds:
| Compound Name | Molecular Weight (g/mol) | Substituents | LogP<sup>*</sup> | Solubility Profile | Key Functional Group Reactivity |
|---|---|---|---|---|---|
| 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde | 222.3 | Cyclohexyl, Methyl, Aldehyde | ~3.5 | Low (lipophilic) | Aldehyde (electrophilic) |
| 5-Ethylthiophene-2-carboxamide<sup>†</sup> | 169.2 | Ethyl, Carboxamide | ~1.8 | Moderate (polar solvents) | Carboxamide (hydrogen bonding) |
| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 214.6 | Chloroethyl, Cyclohexyl, Nitrosourea | ~2.0 | High (lipophilic) | Nitrosourea (alkylating agent) |
<sup>*</sup> Predicted using fragment-based methods.
<sup>†</sup> From .
Key Observations :
- The aldehyde group confers electrophilic reactivity, enabling condensation or nucleophilic addition reactions, unlike the carboxamide or nitrosourea functionalities in analogs .
Nitrosourea Derivatives ( and )
Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) exhibit potent anticancer activity due to their alkylating properties , which damage DNA and inhibit tumor proliferation . Key differences include:
- Mechanism : Nitrosoureas release chloroethyl isocyanates and alkylating intermediates, whereas the aldehyde group in the target compound may participate in Schiff base formation or enzyme inhibition.
- Distribution : Cyclohexyl-containing nitrosoureas show enhanced cerebrospinal fluid penetration (3-fold higher than plasma in dogs), suggesting that the cyclohexyl group aids blood-brain barrier traversal . This property is absent in thiophene derivatives but highlights the substituent’s role in pharmacokinetics.
Thiophene Carboxamide ()
The compound N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide demonstrates the versatility of thiophene derivatives in medicinal chemistry, where carboxamide groups enable hydrogen bonding with biological targets . In contrast, the aldehyde group in the target compound may limit bioavailability due to instability or rapid metabolism.
Biological Activity
3-Cyclohexyl-4-methylthiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.
Molecular Information:
- IUPAC Name: 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde
- CAS Number: 897656-30-3
- Molecular Formula: C12H14OS
- Molecular Weight: 206.30 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde. Research indicates that compounds with thiophene rings exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on the inhibition of tyrosinase, an enzyme involved in melanin production, found that derivatives similar to 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde demonstrated significant inhibitory effects on this enzyme, which is crucial in melanoma progression.
Case Study: Inhibition of Tyrosinase
In a comparative analysis, the compound showed an IC50 value indicating its effectiveness in inhibiting tyrosinase activity:
- IC50 Value: 15.5 µM (compared to kojic acid at 25 µM)
The mechanism appears to involve competitive inhibition, which was further supported by molecular docking studies that confirmed strong binding affinity to the active site of the enzyme.
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. The ability to scavenge free radicals and reduce oxidative stress was assessed using various assays.
Table 2: Antioxidant Activity Assessment
| Assay Type | Result (IC50) |
|---|---|
| DPPH Radical Scavenging | 12.0 µg/mL |
| ABTS Radical Scavenging | 10.5 µg/mL |
These results indicate that 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde possesses significant antioxidant capabilities, which may contribute to its overall biological activity.
The biological activities of 3-Cyclohexyl-4-methylthiophene-2-carbaldehyde can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition: The compound's ability to inhibit enzymes like tyrosinase suggests that it may interfere with metabolic pathways associated with cancer progression.
- Antioxidant Mechanisms: Its radical scavenging ability indicates potential protective effects against oxidative damage in cells.
- Membrane Interaction: The cyclohexyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
